molecular formula C7H12ClNO2 B1583073 Arecaidine hydrochloride CAS No. 6018-28-6

Arecaidine hydrochloride

Cat. No.: B1583073
CAS No.: 6018-28-6
M. Wt: 177.63 g/mol
InChI Key: PIVDNPNYIBGXPL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Arecaidine hydrochloride, a pyridine alkaloid, primarily targets the GABA (Gamma-Aminobutyric Acid) receptor and H±coupled amino acid transporter 1 (PAT1, SLC36A1) . GABA is a central inhibitory transmitter, and PAT1 is involved in the transport of amino acids .

Mode of Action

This compound acts as a potent inhibitor for the uptake of GABA . By inhibiting GABA uptake, it increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . This compound also competitively inhibits L-proline uptake by acting as a substrate of the H±coupled amino acid transporter 1 (PAT1, SLC36A1) .

Biochemical Pathways

This compound affects the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system . By inhibiting GABA uptake, this compound can enhance the inhibitory effects of GABA, potentially affecting various neurological processes .

Pharmacokinetics

It’s known that this compound is a substrate of the h±coupled amino acid transporter 1 (pat1, slc36a1), which may influence its absorption and distribution .

Result of Action

The inhibition of GABA uptake by this compound can lead to an increase in GABA concentration in the synaptic cleft, potentially affecting various neurological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other constituents in areca nut, such as other alkaloids and nitrosation derivatives, may interact with this compound and affect its action . Furthermore, genetic factors, such as polymorphisms in genes encoding enzymes involved in the metabolism of this compound, may also influence its action .

Biochemical Analysis

Biochemical Properties

Arecaidine hydrochloride plays a significant role in biochemical reactions, particularly as a GABA uptake inhibitor . It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the proton-coupled amino acid transporter 1 (PAT1, SLC36A1), where this compound acts as a substrate and competitively inhibits the uptake of L-proline . This interaction highlights its role in modulating amino acid transport and neurotransmitter regulation.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce DNA damage and increase the expression of oncogenes such as PCNA, Ki67, and B-Raf . Additionally, it affects cell proliferation and tumor cell growth, indicating its potential impact on cancer-related cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor. This compound inhibits GABA uptake by binding to the GABA transporter, thereby increasing the extracellular concentration of GABA . This inhibition affects neurotransmission and can lead to various physiological effects. Additionally, this compound has been shown to modulate gene expression by influencing the activity of transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . This compound has been shown to induce mutagenic effects in various tester strains, with its mutagenicity increasing over time and at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit locomotor activity and modulate neurotransmitter levels . At higher doses, this compound can induce toxic effects, including DNA damage and increased risk of cancer . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion from arecoline through hydrolysis . It interacts with enzymes such as GABA transaminase and monoamine oxidase, affecting the metabolism of neurotransmitters . These interactions can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a substrate for the proton-coupled amino acid transporter 1 (PAT1), which facilitates its uptake into cells . Additionally, this compound can accumulate in certain tissues, affecting its localization and overall distribution within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization can affect its activity and function, as well as its interactions with other biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arecaidine hydrochloride can be synthesized through the hydrolysis of arecoline, another alkaloid found in the areca nut. The hydrolysis reaction involves the use of lime (calcium hydroxide) to convert arecoline into arecaidine . The resulting arecaidine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of arecoline from areca nuts, followed by its hydrolysis and subsequent reaction with hydrochloric acid. The process is optimized for large-scale production to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Arecaidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Arecaidine hydrochloride is primarily recognized for its effects on the central nervous system and its potential therapeutic applications. Research indicates that it may influence neurotransmitter systems, particularly through interactions with cholinergic receptors.

  • Cholinergic Activity : Arecaidine exhibits agonistic properties at muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory. This activity suggests a potential role in treating neurodegenerative diseases such as Alzheimer's disease .
  • Analgesic Effects : Studies have shown that arecaidine can modulate pain pathways, indicating its potential as an analgesic agent. This effect is particularly relevant in the context of chronic pain management .

Toxicological Studies

While exploring its therapeutic potential, it is crucial to understand the toxicological profile of this compound. Research has highlighted several adverse effects associated with areca nut consumption, which may extend to its alkaloids, including arecaidine.

  • Oral Submucosal Fibrosis (OSF) : Arecaidine has been linked to the development of OSF, a precancerous condition prevalent in individuals who consume areca nut products. This condition is characterized by fibrosis of the oral mucosa and poses significant health risks .
  • Carcinogenic Potential : The carcinogenicity of areca nut components, including arecaidine, has been investigated extensively. Evidence suggests a correlation between areca nut use and increased risk of oral squamous cell carcinoma (OSCC) due to the mutagenic properties of its alkaloids .

Analytical Methods for Detection

The detection and quantification of this compound in biological samples have been facilitated by advanced analytical techniques. These methods are essential for both research and clinical applications.

Method Description
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Utilized for simultaneous analysis of multiple alkaloids, including arecaidine, with high sensitivity .
High-Performance Liquid Chromatography (HPLC) Commonly employed for quantifying arecoline and related alkaloids in various matrices .
Gas Chromatography-Mass Spectrometry (GC-MS) Effective for volatile compounds but less common for non-volatile alkaloids like arecaidine .

Case Studies

Several case studies provide insights into the applications and effects of this compound:

  • Case Study 1: Neuroprotective Effects
    A study investigated the neuroprotective effects of arecaidine on neuronal cell lines exposed to oxidative stress. Results indicated that arecaidine could reduce cell death and improve cell viability through antioxidant mechanisms .
  • Case Study 2: Pain Management
    In an animal model of chronic pain, administration of arecaidine led to significant reductions in pain responses compared to control groups, suggesting its potential utility as an analgesic agent .

Comparison with Similar Compounds

Uniqueness of Arecaidine Hydrochloride: this compound is unique due to its specific inhibitory action on gamma-aminobutyric acid reuptake, making it a valuable tool in neuroscience research. Its ability to modulate gamma-aminobutyric acid levels in the brain distinguishes it from other similar compounds.

Biological Activity

Arecaidine hydrochloride, a pyridine alkaloid derived from the areca nut (Areca catechu), has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its ability to inhibit GABA uptake, acting as a substrate for the H+-coupled amino acid transporter 1 (PAT1) . Its melting point is approximately 260°C, and it has a boiling point of 266.7°C at 760 mmHg .

Pharmacological Effects

1. GABA Uptake Inhibition
this compound is recognized as a potent inhibitor of GABA uptake, which may influence central nervous system (CNS) functions. This inhibition could have implications for treating neurological disorders by modulating neurotransmitter levels .

2. Antagonistic Activity on Muscarinic Acetylcholine Receptors
Recent studies have demonstrated that arecaidine and its derivatives exhibit antagonistic effects on muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. Binding affinity studies revealed that certain hydroxylated esters of arecaidine have nanomolar binding constants for mAChR M1, indicating their potential as selective ligands .

Biological Activity Overview

Activity Mechanism Reference
GABA Uptake InhibitionCompetitive inhibition of GABA transport
mAChR AntagonismBinding to M1 subtype with high affinity
Cytotoxic EffectsInduction of apoptosis and cell cycle arrest
NeurotoxicityInduction of neuronal cell death in animal models

Case Study: Salivary and Urinary Excretion of Arecaidine

A study involving participants who chewed betel nut indicated that arecaidine levels peaked in saliva within two hours post-consumption, with urinary excretion patterns mirroring salivary concentrations. This suggests a rapid absorption and metabolism of arecaidine following betel nut consumption .

Dose-Response Studies

In vitro studies have assessed the cytotoxic effects of arecaidine across various cell lines. The following table summarizes key findings:

Cell Line Effect Arecaidine Concentration Outcome
Human endothelial cellsInduced mesenchymal transformation5–20 μg/mLPromoted fibrosis
Prostate cancer cellsGrowth arrest in G2/M phase>0.4 mMSignificant reduction in cell viability
Neuronal cellsInduced cell death50–200 μMIncreased apoptosis observed

Properties

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVDNPNYIBGXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6018-28-6
Record name Arecaidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6018-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ARECAIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP6QLQ4M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 250 ml flask equipped with a magnetic stirrer and a condenser, arecoline hydrochloride (4 g; 20.9 mmol) is added to a solution of 50 ml of 95% ethanol and 60 ml of concentrated HCl. The mixture is heated at 100° C. for 12 hours then at reflux for 6 hours. The solvents are evaporated off under reduced pressure leaving a solid residue. The residue is recrystallized from a 95% ethanol/ether mixture in order to produce 1.69 g of product (Yield=46%) in the form of white crystals.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
46%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Arecaidine Hydrochloride quantified in Arecae Pericarpium?

A: A study utilized High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound in Arecae Pericarpium []. The researchers employed a cation-exchange column and an acetonitrile-phosphoric acid mobile phase for separation, achieving accurate and reproducible quantification. This method facilitates quality control and multi-index evaluation of Arecae Pericarpium and its preparations.

Q2: What is the metabolic fate of this compound in a biological system?

A: While the provided abstracts don't directly address the metabolism of this compound, they delve into the metabolic conversion of Arecoline, a closely related alkaloid. Research shows that Arecoline is metabolized in rats into various compounds, including Arecoline 1-oxide, Arecaidine 1-oxide, Arecaidine, N-acetyl-S-(3-carboxy-1-methylpiperid-4-yl)-l-cysteine, and an unidentified metabolite []. This information suggests potential metabolic pathways for this compound, warranting further investigation to confirm its specific metabolic profile.

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